4-(3,5-Dimethoxyphenoxy)benzaldehyde
Description
Molecular Structure and Isomerism
4-(3,5-Dimethoxyphenoxy)benzaldehyde possesses a complex molecular architecture consisting of a benzaldehyde core connected through an ether linkage to a 3,5-dimethoxyphenyl moiety. The structural framework features two distinct aromatic rings connected via a phenoxy bridge, creating a biphenyl ether system with the aldehyde functional group positioned para to the ether linkage on one ring and two methoxy groups in meta positions relative to the ether oxygen on the other ring.
The molecular structure exhibits planar characteristics typical of aromatic systems, with the ether oxygen providing flexibility in the dihedral angle between the two aromatic rings. Research on related dimethoxybenzaldehyde compounds indicates that such molecules generally maintain near-planar conformations in crystalline states, with methoxy groups showing varying degrees of coplanarity with the aromatic ring depending on steric interactions. The 3,5-dimethoxy substitution pattern creates a symmetrical arrangement around the phenoxy moiety, which influences both the electronic properties and potential intermolecular interactions of the compound.
The compound can be considered as part of a broader family of methoxyphenoxybenzaldehydes, where positional isomerism occurs through different placement of methoxy groups on the phenoxy ring. Comparative analysis with related structures such as 4-(4-methoxyphenoxy)benzaldehyde reveals the significant impact of methoxy positioning on molecular properties. The 3,5-dimethoxy arrangement provides enhanced electron donation to the aromatic system compared to single methoxy substitution patterns, potentially affecting reactivity and spectroscopic characteristics.
Molecular Formula and Identifiers
This compound possesses the molecular formula C₁₅H₁₄O₄, reflecting its composition of fifteen carbon atoms, fourteen hydrogen atoms, and four oxygen atoms. This formula distinguishes it from simpler benzaldehyde derivatives and indicates the presence of multiple oxygen-containing functional groups including the aldehyde, ether linkage, and methoxy substituents.
The compound carries the Chemical Abstracts Service registry number 61344-00-1, providing unique identification within chemical databases. The Simplified Molecular Input Line Entry System representation is expressed as COC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OC, which systematically describes the connectivity and bonding patterns throughout the molecular structure. This notation begins with the methoxy groups and traces through the aromatic systems to the terminal aldehyde functionality.
The International Chemical Identifier provides a standardized representation as InChI=1S/C15H14O4/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-10H,1-2H3, which contains detailed connectivity information and hydrogen accounting. The corresponding International Chemical Identifier Key, DCTJEWSCQVMUSN-UHFFFAOYSA-N, serves as a fixed-length condensed version suitable for database searches and computational applications. The European Community number 988-641-0 provides additional regulatory identification within European chemical databases.
Physicochemical Properties
The molecular weight of this compound is precisely calculated as 258.2693 grams per mole, placing it in the category of medium-sized organic molecules suitable for various synthetic applications. This molecular weight reflects the substantial aromatic content and multiple functional groups present in the structure, contributing to its potential utility as a building block in pharmaceutical and materials chemistry applications.
Solubility characteristics of this compound are expected to follow patterns typical of methoxylated aromatic compounds. Based on structural analysis and comparison with related methoxyphenoxy compounds, the molecule likely exhibits good solubility in organic solvents such as ethanol, dichloromethane, and other polar aprotic solvents. The presence of multiple methoxy groups enhances the compound's affinity for polar organic media while the extensive aromatic character limits aqueous solubility. The ether linkage and methoxy substituents provide hydrogen bond accepting capabilities that influence dissolution behavior in various solvent systems.
Chemical stability of the compound is influenced by the electron-donating nature of the methoxy groups, which activate the aromatic rings toward electrophilic substitution reactions while providing some protection against oxidative degradation. The aldehyde functional group represents the most reactive site in the molecule, susceptible to oxidation, reduction, and nucleophilic addition reactions under appropriate conditions. The phenoxy ether linkage generally exhibits good stability under neutral conditions but may be subject to cleavage under strongly acidic or basic conditions depending on temperature and reaction time.
Spectral Characterization
Spectroscopic analysis of this compound reveals characteristic features consistent with its complex aromatic structure containing aldehyde and methoxy functionalities. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular environment of individual atoms, with proton nuclear magnetic resonance expected to show distinct chemical shift regions for aromatic protons, aldehyde proton, and methoxy groups. The aldehyde proton typically appears significantly downfield due to the electron-withdrawing nature of the carbonyl group, while methoxy protons exhibit characteristic upfield signals around 3.8-4.0 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy offers insights into the carbon framework, with the aldehyde carbon appearing in the characteristic region around 190-200 parts per million. Aromatic carbons show chemical shifts in the 110-160 parts per million range, with specific positions influenced by the electron-donating methoxy substituents and electron-withdrawing aldehyde group. The methoxy carbons typically appear around 55-56 parts per million, providing clear identification of these functional groups.
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The aldehyde carbonyl stretch typically appears around 1700-1720 wavenumbers, while aromatic carbon-carbon stretches occur in the 1400-1600 wavenumber region. Methoxy carbon-oxygen stretches contribute to the complex fingerprint region, and aromatic carbon-hydrogen stretches appear around 3000-3100 wavenumbers. The phenoxy ether linkage contributes additional carbon-oxygen stretching modes in the 1200-1300 wavenumber region.
Mass spectrometry analysis provides molecular ion confirmation and fragmentation patterns characteristic of the compound structure. Collision cross section measurements indicate predicted values for various ionization modes, with protonated molecular ions showing a collision cross section of 155.2 square angstroms and sodium adducts exhibiting 164.2 square angstroms. These values reflect the three-dimensional molecular shape and size, providing additional confirmation of structural assignments. Fragmentation patterns typically involve loss of methoxy groups, aldehyde functionality, and potential cleavage of the ether linkage under high-energy conditions.
| Spectroscopic Technique | Key Features | Expected Range |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aldehyde proton | 9.5-10.0 ppm |
| ¹H Nuclear Magnetic Resonance | Aromatic protons | 6.5-8.0 ppm |
| ¹H Nuclear Magnetic Resonance | Methoxy protons | 3.8-4.0 ppm |
| ¹³C Nuclear Magnetic Resonance | Aldehyde carbon | 190-200 ppm |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | 110-160 ppm |
| ¹³C Nuclear Magnetic Resonance | Methoxy carbons | 55-56 ppm |
| Infrared Spectroscopy | Aldehyde carbonyl | 1700-1720 cm⁻¹ |
| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 259.09648 |
| Collision Cross Section | Protonated molecule | 155.2 Ų |
Properties
IUPAC Name |
4-(3,5-dimethoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTJEWSCQVMUSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2=CC=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50656213 | |
| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61344-00-1 | |
| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61344-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50656213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The predominant synthetic route to 4-(3,5-Dimethoxyphenoxy)benzaldehyde involves the nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis between 3,5-dimethoxyphenol and a suitable benzaldehyde derivative. The reaction typically proceeds under basic conditions to facilitate deprotonation of the phenol, enabling it to act as a nucleophile attacking the electrophilic aromatic carbon bearing a leaving group or directly reacting with benzaldehyde under controlled conditions.
Detailed Preparation Method
- 3,5-Dimethoxyphenol (nucleophile)
- 4-Halobenzaldehyde (commonly 4-fluoro- or 4-chlorobenzaldehyde) or benzaldehyde itself under specific catalytic conditions
- Base (e.g., potassium carbonate, sodium hydroxide)
- Solvent (e.g., dimethyl sulfoxide, acetone, or other polar aprotic solvents)
| Step | Description | Conditions |
|---|---|---|
| 1 | Deprotonation of 3,5-dimethoxyphenol | Base (K2CO3 or NaOH), room temperature or mild heating |
| 2 | Nucleophilic attack on 4-halobenzaldehyde | Polar aprotic solvent, reflux or elevated temperature (60–100 °C) |
| 3 | Workup and purification | Extraction with organic solvents, washing, drying, recrystallization |
This method yields this compound via formation of the ether bond between the phenolic oxygen and the benzaldehyde aromatic ring.
Reaction Conditions and Optimization
- Base Selection: Potassium carbonate is preferred for its mild basicity and compatibility with aldehyde functionality, minimizing side reactions such as aldol condensation.
- Solvent Choice: Polar aprotic solvents like dimethyl sulfoxide or acetone enhance nucleophilicity of the phenolate ion and solubilize reactants effectively.
- Temperature: Controlled heating (60–100 °C) accelerates reaction kinetics without decomposing sensitive aldehyde groups.
- Catalysts: Phase transfer catalysts (e.g., tetrabutylammonium bromide) may be used to improve reaction rates and yields in biphasic systems.
Alternative Methods and Variations
- Direct Reaction with Benzaldehyde: Under acidic or basic catalysis, 3,5-dimethoxyphenol can react directly with benzaldehyde to form the ether linkage, though this is less common due to competing side reactions.
- Use of Protected Intermediates: Protection of aldehyde groups as acetals during ether formation can improve yields by preventing side reactions.
- Oxidative Coupling: Some methods involve oxidative coupling of phenols with benzaldehyde derivatives under metal catalysis, although these are less documented for this specific compound.
Chemical Reaction Analysis
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Williamson Ether Synthesis | 3,5-Dimethoxyphenol + 4-halobenzaldehyde + K2CO3 + DMSO, heat | Formation of this compound |
| Direct Condensation | 3,5-Dimethoxyphenol + benzaldehyde + acid/base catalyst | Ether formation with risk of side reactions |
| Oxidative Coupling | Phenol + benzaldehyde + metal catalyst | Ether linkage via oxidative coupling (less common) |
Research Findings and Yield Data
- Yields for the Williamson ether synthesis approach typically range from 70% to 85% under optimized conditions.
- Purity is commonly confirmed by chromatographic techniques such as HPLC and spectral analysis (NMR, IR).
- Reaction times vary from 4 to 12 hours depending on temperature and catalyst presence.
Summary Table of Preparation Method Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Base | Potassium carbonate (K2CO3) | Mild base, prevents aldehyde side reactions |
| Solvent | Dimethyl sulfoxide (DMSO), acetone | Polar aprotic solvents preferred |
| Temperature | 60–100 °C | Elevated temperature facilitates reaction |
| Reaction Time | 4–12 hours | Depends on catalyst and solvent |
| Yield | 70–85% | High yield with optimized conditions |
| Purification | Recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
4-(3,5-Dimethoxyphenoxy)benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: This compound serves as an important intermediate in the synthesis of various organic compounds including pharmaceuticals and agrochemicals. It is particularly useful in generating complex molecules due to its unique substitution pattern.
- Reactivity Studies: The compound is utilized to study reaction mechanisms and reactivity patterns in organic chemistry, allowing researchers to explore the behavior of similar compounds.
2. Biology:
- Enzyme-Catalyzed Reactions: 4-(3,5-Dimethoxyphenoxy)benzaldehyde is employed as a substrate in biochemical assays to investigate enzyme activities. Its structure allows it to interact with specific enzymes, facilitating the study of metabolic pathways.
- Therapeutic Research: Ongoing research is focused on the potential therapeutic applications of derivatives of this compound, particularly in drug development targeting metabolic disorders .
3. Medicine:
- Pharmaceutical Development: The compound is being investigated for its potential use in developing new drugs. Its derivatives have shown promise in treating conditions such as diabetes and cardiovascular diseases through their interaction with molecular targets involved in these diseases .
- Biological Activity Studies: Research indicates that derivatives of this compound may exhibit biological activities that can be harnessed for therapeutic purposes, including anti-inflammatory effects and modulation of metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(3,5-Dimethoxyphenoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate that undergoes transformation through the catalytic activity of the enzyme . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
Substituent Position and Functional Group Variations
The following table summarizes key analogs and their structural/functional differences:
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups :
- Syringaldehyde (4-hydroxy-3,5-dimethoxy) exhibits strong antioxidant activity due to the electron-donating methoxy and hydroxyl groups, which stabilize free radicals .
- In contrast, fluorinated derivatives like 4-(difluoromethoxy)-3-methoxybenzaldehyde show increased lipophilicity and metabolic resistance, making them suitable for CNS-targeted drug design .
- Boiling Points: Syringaldehyde has a higher boiling point (465.7 K) compared to non-polar analogs like 4-hydroxy-3,5-dimethylbenzaldehyde, reflecting its polar substituents .
Key Research Findings and Trends
Structure-Activity Relationships (SAR): Methoxy groups enhance antioxidant activity but reduce solubility. Hybrid analogs (e.g., combining methoxy and fluorinated groups) balance potency and bioavailability . Phenoxy-linked benzaldehydes (e.g., 4-(3,5-dimethoxyphenoxy)benzaldehyde) are understudied but theoretically promising for designing multitarget ligands due to extended conjugation .
Industrial Applications :
- Syringaldehyde is cost-effective and widely used in food preservation and cosmetics, whereas fluorinated derivatives remain niche due to synthesis costs .
Biological Activity
4-(3,5-Dimethoxyphenoxy)benzaldehyde is an organic compound with significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol, has been the subject of various studies due to its potential therapeutic applications.
Overview of Biological Activity
The biological activity of this compound primarily revolves around its antioxidant properties and its role as a substrate in enzyme-catalyzed reactions. It has shown promising results in inhibiting specific enzymes linked to neurodegenerative diseases, such as acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease.
Key Biological Properties
- Antioxidant Activity : This compound enhances cellular antioxidation systems, which are essential for mitigating oxidative stress in cells.
- Enzyme Inhibition : It has demonstrated inhibitory effects on AChE, suggesting potential use in treating cognitive decline associated with Alzheimer's disease .
- Potential Therapeutic Applications : Ongoing research indicates that derivatives of this compound may serve as effective agents against various diseases due to their ability to modulate biological pathways .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : As a substrate for various enzymes, it participates in biochemical reactions that can lead to the inhibition of harmful processes such as excessive acetylcholine breakdown.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it helps maintain redox balance within cells, potentially preventing cellular damage from reactive oxygen species (ROS).
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dimethoxybenzaldehyde | Lacks phenoxy group | Limited versatility in synthetic applications |
| 4-Hydroxy-3,5-dimethoxybenzaldehyde | Contains hydroxyl group | Different reactivity profile; less potent as AChE inhibitor |
| 4-Methyl-2,6-dimethoxyphenol | Methyl group instead of aldehyde | Affects chemical properties and uses |
This table highlights how the substitution pattern influences the reactivity and biological activity of these compounds.
Case Studies and Research Findings
Recent studies have provided insights into the biological efficacy of this compound:
- Inhibition of Acetylcholinesterase : Research indicates that this compound exhibits significant AChE inhibitory activity. For instance, compounds similar to this compound were tested and showed IC50 values comparable to standard drugs used in Alzheimer’s treatment .
- Antioxidant Studies : In vitro assays have demonstrated that this compound can effectively scavenge free radicals and reduce oxidative stress markers in cellular models.
- Molecular Docking Studies : Computational analyses have elucidated the binding interactions between this compound and target enzymes like AChE. These studies suggest a stable interaction that could lead to effective inhibition .
Q & A
Q. What synthetic methodologies are effective for preparing 4-(3,5-Dimethoxyphenoxy)benzaldehyde, and how can reaction conditions be optimized?
Methodological Answer: A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 3,5-dimethoxyphenol with 4-fluorobenzaldehyde in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent like DMF . Key optimization parameters include:
Q. Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC : Use a C18 column with a phosphate buffer (pH 2)-methanol-acetonitrile gradient (70:30 to 50:50 over 20 min), flow rate 1.0 mL/min, and UV detection at 280 nm .
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm, 0.25 µm film), temperature ramp 50°C to 300°C at 10°C/min, and electron ionization (EI) at 70 eV for fragmentation analysis .
- NMR : Confirm substitution patterns via NMR (e.g., singlet for aldehyde proton at δ 9.8–10.2 ppm, aromatic protons at δ 6.8–7.5 ppm) .
Q. What solvent systems are optimal for solubility and stability in experimental assays?
Methodological Answer:
- High solubility : DMSO (≥50 mg/mL), chloroform, or acetone .
- Stability : Store solutions at –20°C under inert gas (N₂/Ar) to prevent aldehyde oxidation . Avoid aqueous buffers at pH >7 due to potential hydrolysis .
Advanced Research Questions
Q. How do electronic effects of the 3,5-dimethoxyphenoxy group influence the benzaldehyde’s reactivity in nucleophilic additions?
Methodological Answer: The electron-donating methoxy groups enhance the electron density of the aromatic ring, stabilizing transition states in nucleophilic attacks. For example:
Q. How can conflicting reports on the biological activity of derivatives be resolved?
Methodological Answer:
- Controlled assays : Use standardized cell lines (e.g., HEK293 or RAW264.7) and validate results with orthogonal methods (e.g., Western blot for Akt pathway activation vs. ROS assays) .
- Dose-response curves : Test concentrations from 1 µM to 100 µM to identify biphasic effects .
- Metabolic stability : Pre-treat compounds with liver microsomes to rule out artifactually low activity due to rapid degradation .
Q. What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with crystal structures of Akt1 (PDB: 3O96) to model binding poses. The dimethoxyphenoxy group shows hydrophobic interactions with Leu156 and Val164 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD <2 Å indicates stable binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
